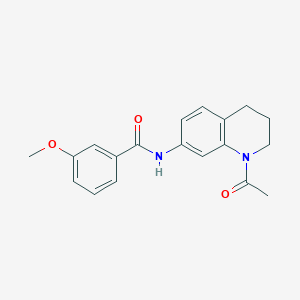
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-methoxybenzamide is a useful research compound. Its molecular formula is C19H20N2O3 and its molecular weight is 324.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticorrosive Materials
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-methoxybenzamide, as a quinoline derivative, shows potential applications in anticorrosive materials. Quinoline derivatives are recognized for their high electron density, which contributes to their effectiveness against metallic corrosion. They can form highly stable chelating complexes with surface metallic atoms through coordination bonding, offering a promising avenue for corrosion inhibition in various industries (Verma, Quraishi, & Ebenso, 2020).
Neuroprotection and Central Nervous System Disorders
The metabolism of quinoline derivatives, including this compound, involves complex interactions within the central nervous system. These compounds can potentially modulate neurotransmitter activity, offering avenues for neuroprotection and the treatment of neurological disorders. The balance between neurotoxic and neuroprotective kynurenines, derivatives in the quinoline pathway, plays a crucial role in neurodegenerative diseases, suggesting that quinoline derivatives could be explored for therapeutic interventions in conditions such as Alzheimer's and Parkinson's diseases (Vámos, Párdutz, Klivényi, Toldi, & Vécsei, 2009).
Antimicrobial and Antiparasitic Activities
Quinoline derivatives, including this compound, exhibit a broad spectrum of antimicrobial and antiparasitic activities. These compounds have been studied for their potential to inhibit the growth of various pathogens, offering a promising approach for the development of new antimicrobial and antiparasitic agents. Their unique mechanisms of action and the ability to disrupt the life cycle of pathogens highlight their potential in addressing resistance and finding novel treatments for infectious diseases (Daryani et al., 2017).
Anticancer Research
Research has emphasized the significance of quinoline derivatives in anticancer therapy. These compounds have shown efficacy against a variety of cancer cell lines, acting through different mechanisms such as cell cycle arrest, apoptosis induction, and inhibition of cancer cell proliferation. The therapeutic potential of quinoline derivatives in oncology is notable, with ongoing research aimed at enhancing their efficacy and reducing toxicity for use in clinical settings (Hussaini, 2016).
Propiedades
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13(22)21-10-4-6-14-8-9-16(12-18(14)21)20-19(23)15-5-3-7-17(11-15)24-2/h3,5,7-9,11-12H,4,6,10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMGQVYOVJRAFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((5-bromothiophen-2-yl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2648628.png)
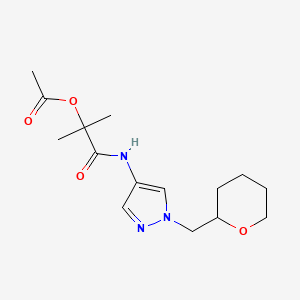
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide](/img/structure/B2648634.png)
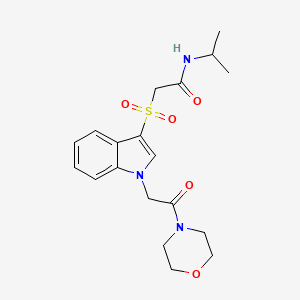

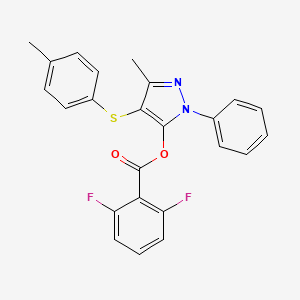
![1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B2648638.png)
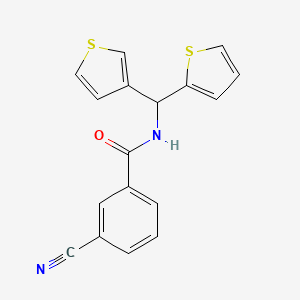
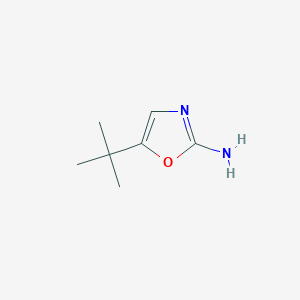
![2-{4-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-(2-methoxyethyl)acetamide](/img/no-structure.png)
![2-Chloro-N-[(1R)-1-(4-methylsulfanylphenyl)ethyl]acetamide](/img/structure/B2648646.png)


![2-butan-2-ylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2648650.png)
